molecular formula C21H19N5O3S B2490419 N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 952851-90-0

N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2490419
CAS No.: 952851-90-0
M. Wt: 421.48
InChI Key: RCWCAFBIBBJBAC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a structurally complex heterocyclic compound featuring fused pyrazolo-thiazolo-pyrimidine and acetamide moieties. The m-tolyl group at position 1 and the furan-2-ylmethyl substituent on the acetamide nitrogen distinguish it from related analogs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-13-4-2-5-14(8-13)26-19-17(11-23-26)20(28)25-15(12-30-21(25)24-19)9-18(27)22-10-16-6-3-7-29-16/h2-8,11,15H,9-10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWCAFBIBBJBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. The detailed synthetic route can vary based on the specific substituents and conditions used.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds derived from furan and thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mode of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : Some derivatives have demonstrated potent antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

Anticancer Activity

Research suggests that compounds with a tetrahydropyrazolo backbone may possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Studies

  • Study on Antimicrobial Properties :
    • A comparative study evaluated the antimicrobial efficacy of several derivatives of thiazole and pyrazole against standard bacterial strains. The results indicated that modifications at the 4-position of the thiazole ring enhanced antibacterial activity significantly.
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected compounds:
    Compound IDMIC (µg/mL)Bacterial Strain
    4a5Staphylococcus aureus
    4b10Escherichia coli
    4c15Candida albicans
  • Study on Anticancer Effects :
    • A recent investigation focused on the cytotoxic effects of similar compounds on breast cancer cell lines. The study found that certain derivatives significantly reduced cell viability in a dose-dependent manner.
    • Table 2 illustrates the IC50 values for selected compounds:
    Compound IDIC50 (µM)Cell Line
    5a12MCF-7
    5b8MDA-MB-231
    5c20HeLa

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound shares functional and structural similarities with several classes of heterocyclic acetamides and thioacetamides. Below is a comparative analysis:

Functional Group Impact on Bioactivity

  • Furan vs. Tetrahydrofuran (THF) Groups : The target’s furan-2-ylmethyl group ( comparison) may enhance metabolic stability compared to THF-containing analogs, as furans are less prone to ring-opening oxidation .
  • m-Tolyl vs.

Research Findings and Data Gaps

Characterization Consistency

  • All analogs in , and 6 were validated via ¹H NMR, IR, and mass spectrometry, confirming structural integrity. The target compound would require similar validation .
  • Melting Points : reports sharp melting points (170–315°C) for thioacetamide derivatives, suggesting the target compound may exhibit similar thermal stability .

Unresolved Questions

  • Biological Activity: No direct data exist for the target compound’s efficacy. However, pyrazolo-thiazolo-pyrimidine cores in related compounds (e.g., kinase inhibitors) suggest plausible therapeutic relevance .
  • Solubility and Toxicity : Substituent effects on these parameters remain speculative without experimental data.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
CyclocondensationHCl (cat.), reflux, 8 h65–70
Thiazole FormationP₂S₅, DCM, 40°C, 12 h50–55
Amide CouplingEDCI/HOBt, DMF, rt, 24 h75–80

Q. Table 2. Structural Characterization Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO)δ 8.21 (s, 1H, pyrimidine-H)
HRMS (ESI+)m/z 492.1521 [M+H]⁺ (calc. 492.1518)

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